2,3',4',6-Tetrachlorobiphenyl

Vue d'ensemble

Description

2,3’,4’,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 20th century due to their toxic effects and environmental persistence .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3’,4’,6-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the electrophilic halogenation of biphenyl with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the biphenyl ring .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3’,4’,6-Tetrachlorobiphenyl, involved the direct chlorination of biphenyl in a batch or continuous process. The reaction conditions, such as temperature, pressure, and chlorine concentration, were carefully controlled to achieve the desired degree of chlorination. The resulting mixture of chlorinated biphenyls was then separated and purified using techniques such as distillation and crystallization .

Analyse Des Réactions Chimiques

Metabolic Reactions

2,3',4',6-Tetrachlorobiphenyl undergoes biotransformation in biological systems, primarily through oxidative and conjugative pathways.

Key Pathways:

-

Cytochrome P-450 Oxidation : The compound is metabolized via hydroxylation at the para position of the less chlorinated ring, forming 4-hydroxy-2,3',4',6-tetrachlorobiphenyl . This metabolite can further react with glutathione to form mercapturic acid conjugates .

-

Sulfonation : In mice, methylsulfonyl metabolites are detected in lung, liver, and kidney tissues, indicating sulfur-containing pathway activation .

Metabolic Byproducts:

| Metabolite | Detected Tissues | Biological Impact |

|---|---|---|

| 4-Hydroxy-tetrachlorobiphenyl | Liver, Kidney | Increased urinary excretion |

| Methylsulfonyl-tetrachlorobiphenyl | Lung, Fat | Tissue-specific accumulation |

Microbial Reductive Dechlorination

Anaerobic bacteria in sediment mediate reductive dechlorination, selectively removing chlorine atoms. For PCB 64, this occurs preferentially at the meta (3') and para (4') positions :

| Reaction Conditions | Major Products | Chlorine Removal Sites |

|---|---|---|

| Anaerobic sediment, 30°C | 2,4,6-Trichlorobiphenyl | 3', 4' |

This process reduces bioaccumulation potential but may produce lower-chlorinated congeners with distinct toxicological profiles .

Oxidation

Under oxidative conditions, PCB 64 reacts with hydroxyl radicals (- OH) in aqueous systems:

Mechanism :

-

Radical addition to the biphenyl ring.

-

Formation of hydroxylated intermediates (e.g., dihydroxy-tetrachlorobiphenyls).

-

Subsequent ring cleavage to chlorinated aliphatic compounds .

Kinetics :

Thermal Decomposition

At temperatures >300°C, pyrolysis generates toxic byproducts:

| Temperature Range | Major Products | Hazard Profile |

|---|---|---|

| 300–500°C | Polychlorinated dibenzofurans (PCDFs) | Carcinogenic, persistent |

Synthetic Modifications

PCB 64 serves as a precursor in organohalide synthesis. Notable reactions include:

-

Ullmann Coupling : Forms higher-chlorinated biphenyls in the presence of Cu catalysts.

-

Nucleophilic Aromatic Substitution : Reacts with methoxide (CH₃O⁻) at the 6-position due to steric accessibility .

Stability and Reactivity Comparison

| Property | This compound | 2,2',5,5'-Tetrachlorobiphenyl |

|---|---|---|

| Hydroxylation Rate | ||

| Reductive Dechlorination Efficiency | High (meta/para) | Low (ortho-dominated) |

| Thermal Stability | Decomposes at 300°C | Stable up to 350°C |

Environmental Implications

Applications De Recherche Scientifique

Environmental Chemistry

Research Focus : TCB is extensively studied for its persistence and distribution in various environmental matrices, including soil and water.

- Degradation Studies : Research has shown that TCB can undergo microbial degradation. For instance, studies have identified anaerobic bacteria capable of reductively dechlorinating TCB in sediment samples from different environments .

- Persistence Analysis : The compound's long half-life in sediments poses significant risks to aquatic ecosystems. Studies have demonstrated that environmental factors such as temperature and sediment composition can influence the rate of dechlorination .

Toxicology

Health Impacts : TCB's interaction with biological systems raises concerns regarding its toxicological effects on human health and wildlife.

- Mechanism of Action : TCB primarily targets the aryl hydrocarbon receptor (AhR), leading to disruptions in cell cycle regulation, immune response, and endocrine function.

- Case Studies : Investigations into the health effects of PCBs, including TCB, have linked exposure to various adverse outcomes such as reproductive issues and developmental disorders in animal models.

Bioremediation

Microbial Dechlorination : The potential for bioremediation using microorganisms to degrade TCB has been a significant area of research.

- Microbial Cultures : Enrichment cultures from contaminated sediments have successfully isolated Dehalococcoides-like bacteria that can dechlorinate TCB effectively. This has implications for developing bioremediation strategies in PCB-contaminated sites .

- Field Applications : Pilot studies have shown promising results in using these microbial cultures to remediate PCB-laden soils, demonstrating reduced concentrations of TCB over time .

Analytical Chemistry

Detection Methods : Accurate detection and quantification of TCB in environmental samples are crucial for monitoring pollution levels.

- Analytical Techniques : Gas chromatography-mass spectrometry (GC-MS) is commonly employed for analyzing PCBs, including TCB. Recent advancements have improved sensitivity and specificity for detecting low concentrations in complex matrices .

- Standardization Efforts : The development of standardized methods for PCB analysis has been emphasized to ensure consistency across studies and regulatory compliance .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Environmental Chemistry | Persistence and degradation studies | Microbial degradation identified in various sediments |

| Toxicology | Health impact assessments related to exposure | Links to reproductive issues and endocrine disruption |

| Bioremediation | Use of microorganisms for degrading TCB | Successful enrichment cultures reducing PCB levels |

| Analytical Chemistry | Techniques for detecting TCB in environmental samples | Enhanced methods using GC-MS for low concentration detection |

Mécanisme D'action

2,3’,4’,6-Tetrachlorobiphenyl exerts its effects through several mechanisms:

Ligand-Activated Transcriptional Activator: It binds to the aryl hydrocarbon receptor (AhR), which activates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.

Endocrine Disruption: It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones.

Cell Cycle Regulation: It can affect cell proliferation and differentiation by altering the expression of genes involved in cell cycle regulation.

Comparaison Avec Des Composés Similaires

2,3’,4’,6-Tetrachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

2,3,5,6-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.

2,3,4,4’-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with chlorine atoms at positions 2, 3, 4, and 4’.

2,2’,4,6-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with chlorine atoms at positions 2, 2’, 4, and 6

Activité Biologique

2,3',4',6-Tetrachlorobiphenyl (TCB) is a polychlorinated biphenyl (PCB) congener that has garnered attention due to its environmental persistence and potential biological effects. This article explores the biological activity of TCB, including its hormonal activities, metabolic pathways, and toxicological impacts based on diverse research findings.

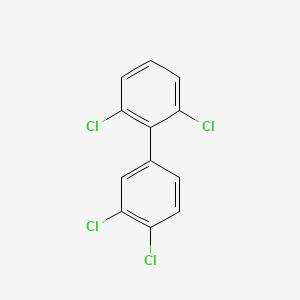

Chemical Structure and Properties

2,3',4',6-TCB is characterized by its four chlorine atoms attached to biphenyl, which significantly influences its chemical behavior and biological interactions. The structure can be represented as follows:

Estrogenic Activity

Research indicates that TCB exhibits moderate estrogenic activity . In a study assessing various PCB congeners, TCB was found to activate estrogen receptors, albeit at lower levels compared to other compounds. Specifically, 2,3',4',6-TCB showed estrogenic activity in yeast two-hybrid assays, suggesting its potential to mimic estrogen in biological systems .

Thyroid Hormonal Activity

TCB has also been linked to thyroid hormone activity. A notable finding is that 2,3',4',6-TCB-2-ol demonstrated significant thyroid hormonal activity, achieving approximately 5% of the activity of thyroxine (T4) . This suggests that TCB may disrupt normal thyroid function through competitive inhibition or receptor binding .

Reductive Dechlorination

The microbial degradation of TCB has been studied extensively. Research has shown that anaerobic bacteria, particularly Dehalococcoides species, can reductively dechlorinate TCB in contaminated sediments. This process involves the removal of chlorine atoms from the biphenyl structure, leading to less chlorinated and potentially less toxic metabolites. The enrichment of these microbial populations in different sediment types indicates a widespread capability for PCB degradation across various environments .

Hepatic Effects

TCB exposure has been associated with various hepatic effects in animal models. A study highlighted that TCB could inhibit hepatic microsomal enzymes involved in drug metabolism, specifically alkoxyresorufin O-dealkylation activities. This inhibition can lead to altered metabolic rates for other xenobiotics and endogenous compounds .

Case Studies

- Environmental Impact Studies : Investigations at contaminated sites have revealed that fish samples from areas with high PCB levels showed bioaccumulation of TCB and related congeners. The studies aimed to evaluate the effectiveness of remediation strategies by analyzing PCB congeners in fish tissues and sediments .

- Microbial Remediation : In Baltimore Harbor sediment microcosms, researchers established conditions for microbial degradation of TCB using different electron donors. Results indicated that specific anaerobic conditions significantly enhanced the dechlorination process, showcasing a potential bioremediation strategy for PCB-contaminated environments .

Summary of Findings

The biological activity of this compound encompasses a range of hormonal effects and toxicological impacts:

Propriétés

IUPAC Name |

1,2-dichloro-4-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-5-4-7(6-11(8)16)12-9(14)2-1-3-10(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVBETQIUHPLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074154 | |

| Record name | 2,3',4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-46-4 | |

| Record name | 2,3′,4′,6-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JU58G586T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.